molecular formula C9H13NO3 B2859126 Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate CAS No. 1351641-37-6

Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate

Cat. No. B2859126
CAS RN: 1351641-37-6
M. Wt: 183.207
InChI Key: YMRSVMIKXPGRKZ-UHFFFAOYSA-N
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Description

“Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate” is a complex organic compound. It is a derivative of furan, which is a heterocyclic compound . It is also related to methyl carbamate, which is the simplest ester of carbamic acid . The compound has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .


Synthesis Analysis

The synthesis of carbamates, such as “Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions, short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate” is complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains carbamate functional groups, which consist of a carbonyl group (C=O) linked to an alkyl group and an amino group .

Scientific Research Applications

Aroma Chemicals in Food Industry

Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate: is related to compounds that are key flavor components in many fruits. Its structural relatives, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether, are important aroma chemicals highly appreciated by the food industry due to their attractive sensory properties .

Maillard Reaction Products

These compounds are also products of the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. Understanding the formation and applications of these Maillard reaction products can lead to the development of new flavors and enhance the sensory qualities of food products .

Biosynthesis Pathway Research

Significant research has been conducted on the biosynthesis pathways of these furanone compounds. Knowledge of these pathways is crucial for the development of biotechnological processes for the production of these aroma compounds .

Photophysical Properties Study

The compound’s structural analogs have been studied for their photophysical properties, which are essential for applications in material sciences. These studies include the investigation of solvatochromic properties, extinction coefficients, and fluorescence quantum yields .

Organic Electronics

Due to their photophysical properties, these compounds and their derivatives can be used in organic electronics, such as organic light-emitting diodes (OLEDs), where they may serve as probes or quenchers .

Solar Cell Applications

The photostability and photophysical characteristics of these compounds make them potential candidates for use in dye-sensitized solar cells, contributing to the development of renewable energy technologies .

Flavor Compound Synthesis

The knowledge of the synthetic preparation of these compounds is applied by the food industry to create specific flavors. This synthesis knowledge is also valuable for creating natural flavor compounds in a laboratory setting .

Chemical Intermediate in Organic Synthesis

Finally, these compounds can serve as intermediates in organic synthesis, leading to the creation of various functionalized molecules, including tetrahydrofuran derivatives, which have applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-4-8(7(2)13-6)5-10-9(11)12-3/h4H,5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSVMIKXPGRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate

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